242‑Fold Improvement in SLC13A5 Inhibitory Potency Over PF-06649298
LBA-3 inhibits SLC13A5 with an IC50 of 67 nM, representing a 242‑fold improvement over the previously developed SLC13A5 inhibitor PF-06649298, which has an IC50 of 16.2 μM in human hepatocytes [1].
| Evidence Dimension | SLC13A5 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 67 nM |
| Comparator Or Baseline | PF-06649298, IC50 = 16.2 μM (16,200 nM) |
| Quantified Difference | 242‑fold more potent (16,200 nM / 67 nM) |
| Conditions | Biochemical inhibition assay; LBA-3 data from J. Med. Chem. 2024 study; PF-06649298 data from InvivoChem product page |
Why This Matters
Higher potency enables use of lower compound concentrations, reducing off-target effects and conserving compound stock in experimental workflows.
- [1] Zhang L, Hu W, Guo H, Sun Q, Xu X, Li Z, Qiu Z, Bian J. Discovery of Highly Potent Solute Carrier 13 Member 5 (SLC13A5) Inhibitors for the Treatment of Hyperlipidemia. J Med Chem. 2024 Apr 25;67(8):6687-6704. doi: 10.1021/acs.jmedchem.4c00260. PMID: 38574002. View Source
